molecular formula C10H20N2O B13756827 (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one

(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one

Cat. No.: B13756827
M. Wt: 184.28 g/mol
InChI Key: IMCMJLZQYAUSFW-YGPZHTELSA-N
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Description

(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing ring, and compounds in this class often exhibit significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-pyrrolidin-1-ylpentan-1-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A basic structure with a five-membered nitrogen-containing ring.

    Nicotine: Contains a pyrrolidine ring and exhibits significant biological activity.

    Cocaine: Another pyrrolidine derivative with well-known pharmacological effects.

Uniqueness

(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is unique due to its specific stereochemistry and the presence of both amino and pyrrolidinyl groups

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C10H20N2O/c1-3-8(2)9(11)10(13)12-6-4-5-7-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1

InChI Key

IMCMJLZQYAUSFW-YGPZHTELSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)N1CCCC1)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1)N

Origin of Product

United States

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